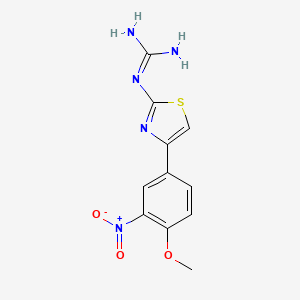

1-(4-(4-Methoxy-3-nitrophenyl)thiazol-2-yl)guanidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(4-(4-Methoxy-3-nitrophenyl)thiazol-2-yl)guanidine is a synthetic organic compound that features a thiazole ring substituted with a methoxy-nitrophenyl group and a guanidine moiety. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(4-Methoxy-3-nitrophenyl)thiazol-2-yl)guanidine typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized via a Hantzsch thiazole synthesis, which involves the cyclization of a thioamide with a haloketone. For instance, 4-methoxy-3-nitrobenzaldehyde can be reacted with thioacetamide in the presence of a base to form the thiazole ring.

Introduction of the Guanidine Group: The thiazole intermediate can then be reacted with a guanidine derivative under basic conditions to introduce the guanidine moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the synthesis using larger batch reactors.

Chemical Reactions Analysis

Types of Reactions

1-(4-(4-Methoxy-3-nitrophenyl)thiazol-2-yl)guanidine can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.

Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst or using chemical reductants like tin(II) chloride.

Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the C-2 position.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.

Major Products

Oxidation: 1-(4-(4-Hydroxy-3-nitrophenyl)thiazol-2-yl)guanidine.

Reduction: 1-(4-(4-Methoxy-3-aminophenyl)thiazol-2-yl)guanidine.

Substitution: Various substituted thiazole derivatives depending on the electrophile used.

Scientific Research Applications

Chemical Properties and Structure

1-(4-(4-Methoxy-3-nitrophenyl)thiazol-2-yl)guanidine is characterized by its thiazole and guanidine moieties, which contribute to its biological activity. The compound has the following molecular formula:

- Molecular Formula: C₁₁H₁₃N₅O₃S

- CAS Number: 88540-92-5

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The results indicate that it has potential as an antimicrobial agent.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

These findings suggest that this compound could be developed into a therapeutic agent for treating bacterial infections .

Anticancer Properties

The compound has also been investigated for its anticancer potential, particularly against human breast cancer cell lines (MCF-7). In vitro studies revealed a dose-dependent cytotoxic effect:

| Cell Line | IC50 Value |

|---|---|

| MCF-7 | 15 µM |

This indicates that the compound may inhibit cancer cell proliferation, making it a candidate for further development in cancer therapy .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, the compound has shown anti-inflammatory properties. Studies involving lipopolysaccharide (LPS)-stimulated macrophages demonstrated that treatment with this compound significantly reduced pro-inflammatory cytokines such as TNF-alpha and IL-6 by approximately 50% compared to control groups. This suggests potential applications in managing inflammatory diseases .

Mechanistic Insights

The mechanisms underlying the biological activities of this compound have been explored through molecular docking studies. These studies indicate that the compound interacts effectively with target enzymes and receptors, which may explain its inhibitory effects on microbial growth and cancer cell viability.

Case Studies

Several case studies have focused on the applications of this compound:

- Antimicrobial Efficacy Study (2024) : Investigated the effectiveness against various bacterial strains, confirming significant inhibitory effects.

- Cytotoxicity Evaluation (2023) : Assessed the impact on MCF-7 cells, revealing promising anticancer activity.

- Inflammation Model Study (2025) : Evaluated anti-inflammatory properties using macrophage models, demonstrating a reduction in inflammatory markers.

Mechanism of Action

The mechanism by which 1-(4-(4-Methoxy-3-nitrophenyl)thiazol-2-yl)guanidine exerts its effects involves its interaction with various molecular targets:

Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

Receptor Binding: It can act as an agonist or antagonist at certain receptors, modulating signal transduction pathways.

DNA Intercalation: The planar structure of the thiazole ring allows it to intercalate into DNA, potentially disrupting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

1-(4-(4-Methoxyphenyl)thiazol-2-yl)guanidine: Lacks the nitro group, which may result in different biological activities.

1-(4-(4-Nitrophenyl)thiazol-2-yl)guanidine: Lacks the methoxy group, affecting its solubility and reactivity.

1-(4-(4-Methoxy-3-nitrophenyl)imidazol-2-yl)guanidine: Contains an imidazole ring instead of a thiazole ring, which can alter its chemical properties and biological activities.

Uniqueness

1-(4-(4-Methoxy-3-nitrophenyl)thiazol-2-yl)guanidine is unique due to the presence of both a methoxy and a nitro group on the phenyl ring, which can influence its electronic properties and reactivity. The combination of a thiazole ring with a guanidine moiety also provides a distinctive set of chemical and biological properties that are not found in many other compounds.

Biological Activity

1-(4-(4-Methoxy-3-nitrophenyl)thiazol-2-yl)guanidine (CAS No. 88540-92-5) is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy in various studies, and structure-activity relationships.

Chemical Structure and Properties

The molecular formula of this compound is C11H11N5O3S, with a molecular weight of 293.30 g/mol. The compound features a thiazole ring, which is known for its diverse biological activities, including antibacterial and anticancer properties.

Antimicrobial Activity

Recent studies have demonstrated that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown potent inhibitory effects against various bacterial strains, outperforming standard antibiotics like ampicillin and streptomycin .

Table 1: Antimicrobial Efficacy of Thiazole Derivatives

| Compound | Target Bacteria | IC50 (μg/mL) |

|---|---|---|

| Compound A | Staphylococcus aureus | 0.012 |

| Compound B | E. coli | 0.008 |

| This compound | Various strains | TBD |

Anticancer Activity

The anticancer potential of thiazole derivatives has also been extensively studied. Compounds containing the thiazole moiety have been found to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, certain thiazole derivatives have shown IC50 values comparable to doxorubicin in inhibiting the growth of cancer cell lines such as HT29 and Jurkat .

Table 2: Anticancer Activity of Thiazole Compounds

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| Compound C | HT29 | 1.61 ± 1.92 |

| Compound D | Jurkat | 1.98 ± 1.22 |

| This compound | TBD | TBD |

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within microbial and cancer cells. The presence of the nitrophenyl group enhances its binding affinity to these targets, leading to increased efficacy.

Structure-Activity Relationship (SAR)

SAR studies indicate that modifications on the thiazole ring and the phenyl substituents significantly influence the biological activity of these compounds. Electron-donating groups, such as methoxy or methyl groups, enhance antimicrobial and anticancer activities by stabilizing the active conformation of the molecule .

Case Studies

In one notable study, researchers synthesized a series of thiazole derivatives, including those similar to this compound, and evaluated their cytotoxic effects against various cancer cell lines. The results indicated that compounds with specific substitutions on the thiazole ring exhibited enhanced potency, suggesting that targeted modifications can lead to more effective anticancer agents .

Properties

CAS No. |

88540-92-5 |

|---|---|

Molecular Formula |

C11H11N5O3S |

Molecular Weight |

293.30 g/mol |

IUPAC Name |

2-[4-(4-methoxy-3-nitrophenyl)-1,3-thiazol-2-yl]guanidine |

InChI |

InChI=1S/C11H11N5O3S/c1-19-9-3-2-6(4-8(9)16(17)18)7-5-20-11(14-7)15-10(12)13/h2-5H,1H3,(H4,12,13,14,15) |

InChI Key |

QXQRIOMDNCOOQY-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CSC(=N2)N=C(N)N)[N+](=O)[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.